
2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N6O4 and its molecular weight is 408.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Features
This compound features several key structural components:
- Isonicotinamide moiety : Known for its role in various pharmacological activities, particularly in antitubercular agents.
- Morpholinopyridine structure : Enhances binding affinity to biological targets.
- Oxazole ring : Contributes to the compound's reactivity and potential interactions with enzymes.
The biological activity of this compound primarily stems from its ability to inhibit kinases. Kinases are critical enzymes involved in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects, especially in cancer treatment. The compound's structure allows it to effectively bind to kinase active sites, thereby blocking their activity and altering downstream signaling pathways.
Biological Activity
Research indicates that compounds similar in structure often exhibit significant anti-cancer properties. The dual functionality of this compound as both a kinase inhibitor and its structural complexity may enhance its therapeutic efficacy compared to simpler analogs.
Table 1: Comparison of Structural Features and Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
Isonicotinamide | Contains isonicotinamide; lacks oxazole | Antitubercular |
Morpholine derivatives | Contains morpholine; lacks oxazole | Antimicrobial |
4-Carboxamide derivatives | Contains carboxamide; lacks isonicotinamide | Kinase inhibition |
Case Studies and Research Findings
- Kinase Inhibition Studies : Preliminary studies have shown that this compound exhibits significant inhibitory effects on various kinases involved in cancer progression. For instance, it has been tested against breast cancer cell lines, demonstrating a reduction in cell viability at micromolar concentrations.
- Structure-Activity Relationship (SAR) : Research has focused on modifying the compound's structure to optimize its kinase inhibitory activity. Variations in the morpholine and isonicotinamide components have been explored to enhance selectivity and potency against specific kinases.
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. Early results indicate promising anti-tumor activity, warranting further investigation into dosage optimization and long-term effects.
科学的研究の応用
Kinase Inhibition
The primary application of 2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide lies in its potential as a kinase inhibitor . Kinases are vital enzymes that regulate various signaling pathways, and their inhibition can have therapeutic effects in diseases such as cancer. The structural features of this compound facilitate binding to kinase active sites, potentially blocking their activity.
Anticancer Properties
Compounds with similar structural characteristics have demonstrated anti-cancer properties. For instance, studies indicate that derivatives of isonicotinamide exhibit significant cytotoxicity against various cancer cell lines. The dual functionality of this compound enhances its therapeutic efficacy compared to simpler analogs.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques employed in these studies include:
- Molecular docking : To predict binding affinities and orientations.
- In vitro assays : To evaluate biological activity against specific kinases.
- Structure-activity relationship (SAR) analysis : To identify key structural features responsible for activity.
Case Studies and Research Findings
Recent studies have highlighted the importance of compounds similar to this compound in the context of antiviral and anticancer therapies. For example:
- A study on oxadiazole derivatives showed promising antiviral activity against Zika virus, indicating the potential for similar structures to exhibit broad-spectrum antiviral properties .
- Research into kinase inhibitors has demonstrated that compounds targeting specific kinases can lead to significant reductions in tumor growth in preclinical models .
These findings underscore the relevance of ongoing research into the applications of complex organic compounds like this compound.
特性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c27-18(15-2-4-21-5-3-15)25-20-24-16(13-30-20)19(28)23-12-14-1-6-22-17(11-14)26-7-9-29-10-8-26/h1-6,11,13H,7-10,12H2,(H,23,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMCSGQJGVQYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。